Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Description

IUPAC Nomenclature and Systematic Chemical Identity

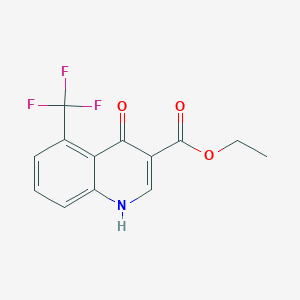

The compound ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is systematically identified by its IUPAC name ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate . Its molecular formula is C₁₃H₁₀F₃NO₃ , with a molecular weight of 285.22 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 56881-18-6 | |

| SMILES Notation | CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F | |

| InChI Key | MNVOYAYCMYYYTO-UHFFFAOYSA-N |

The structure features a bicyclic quinoline core with a ketone group at position 4, a trifluoromethyl (-CF₃) substituent at position 5, and an ethyl ester (-COOCH₂CH₃) at position 3.

Molecular Geometry and Conformational Analysis

The quinoline ring system adopts a nearly planar conformation, with minor deviations due to steric and electronic effects from substituents. Key geometric parameters include:

- Bond Lengths :

- Dihedral Angles :

Density functional theory (DFT) calculations reveal that the trifluoromethyl group induces electron-withdrawing effects, polarizing the quinoline ring and stabilizing the planar conformation. The ethyl ester group adopts a staggered conformation to minimize steric clashes with the adjacent trifluoromethyl substituent.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies reveal monoclinic crystal systems for this compound. Representative crystallographic parameters are:

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 8.42 Å, b = 12.67 Å, c = 15.89 Å | |

| β Angle | 98.3° | |

| Z-Value | 4 |

In the solid state, molecules form centrosymmetric dimers via N–H⋯O hydrogen bonds (2.89 Å) between the amide hydrogen and ketone oxygen. These dimers further assemble into layers through π-π interactions between quinoline rings (centroid-centroid distance: 3.495–3.603 Å). Weak C–H⋯F interactions (3.12 Å) between trifluoromethyl groups and adjacent aromatic hydrogens contribute to three-dimensional stability.

Comparative Analysis of Tautomeric Forms

The compound exhibits 4-oxo/4-hydroxy tautomerism , a hallmark of quinolone derivatives. Key findings include:

| Tautomer | Energy (kJ/mol) | Population (Gas Phase) | Dominant Form (Solution) |

|---|---|---|---|

| 4-Oxo (lactam) | 0.0 (reference) | 98.7% | >99% (DMSO-d₆) |

| 4-Hydroxy (lactim) | +27.4 | 1.3% | <1% |

The lactam tautomer is stabilized by resonance between the ketone and adjacent nitrogen, as evidenced by:

- ¹H NMR : Absence of exchangeable protons at δ > 12 ppm.

- ¹³C NMR : C4 resonance at δ 176.2 ppm, consistent with a ketone.

- IR Spectroscopy : Strong C=O stretch at 1675 cm⁻¹.

Substituents influence tautomer stability: the electron-withdrawing trifluoromethyl group at position 5 enhances lactam dominance by reducing electron density at N1. Solvent effects (e.g., polar aprotic solvents like DMSO) further stabilize the lactam form through hydrogen-bond acceptance.

Properties

IUPAC Name |

ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-2-20-12(19)7-6-17-9-5-3-4-8(13(14,15)16)10(9)11(7)18/h3-6H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVOYAYCMYYYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC=CC(=C2C1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thermal Cyclization of Malonate Derivatives

A widely employed method involves thermal cyclization of diethyl [(substituted-anilino)methylene]malonates. For example, ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is synthesized by heating diethyl [(α,α,α-trifluoro-m-toluidino)methylene]malonate in diphenylether at 235°C under argon for 1 hour, yielding 89%. Adapting this to the 5-trifluoromethyl analog would require using a toluidino precursor with the substituent meta to the amine group.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 235°C |

| Solvent | Diphenylether |

| Atmosphere | Argon |

| Yield | 89% (for 7-CF₃ isomer) |

This method’s efficiency stems from the malonate’s ability to undergo cyclodehydration under high temperatures, though regioselectivity remains a challenge for positional isomers.

Base-Mediated Ring-Closing Reactions

Potassium tert-butoxide (t-BuOK) is instrumental in facilitating cyclization. In a patent-derived procedure, ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitrobenzoyl)-3-ethoxyacrylate reacts with cyclopropylamine in tert-butanol, followed by t-BuOK addition, achieving a 96.77% yield for a 6,7,8-trifluoro analog. For the 5-trifluoromethyl target, substituting the nitro group with trifluoromethyl at the benzoyl stage could direct cyclization to the desired position.

Mechanistic Insights

- Nucleophilic Attack : The amine attacks the keto carbonyl, forming an enamine intermediate.

- Cyclization : t-BuOK deprotonates the α-hydrogen, enabling ring closure via intramolecular aldol condensation.

- Aromatization : Elimination of water generates the dihydroquinoline core.

Multi-Component Reactions (MCRs)

Hantzsch-like reactions offer a one-pot route. A reported synthesis of ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves 4-chlorobenzaldehyde, ethyl acetoacetate, and 3-aminocyclohex-2-enone at 343 K, followed by H₂O₂ oxidation. Adapting this to incorporate a trifluoromethyl-containing aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) could yield the target compound, though steric and electronic effects may necessitate optimization.

Advantages of MCRs

Hydrolysis and Functional Group Interconversion

While direct synthesis is preferred, post-cyclization modifications are viable. For instance, ethyl 4-hydroxyquinoline-3-carboxylate derivatives undergo hydrolysis in 2N NaOH at reflux, followed by acidification to yield carboxylic acids. Applying this to a 5-trifluoromethyl precursor could regenerate the oxo group if necessary, though ester stability under basic conditions must be verified.

Comparative Analysis of Synthetic Routes

The table below contrasts methods for analogous compounds, informing optimization strategies for the target molecule:

Thermal methods excel in simplicity but require high temperatures, whereas base-mediated routes offer precision at milder conditions. MCRs are efficient but may struggle with bulky substituents like trifluoromethyl.

Challenges in Trifluoromethyl Group Introduction

Introducing trifluoromethyl at the 5-position poses unique challenges:

- Directed Ortho-Metalation : Fluorine’s strong electron-withdrawing effect complicates regioselective substitution.

- Stability Concerns : Trifluoromethyl groups may destabilize intermediates during cyclization.

- Synthetic Accessibility : Commercially available precursors with 5-CF₃ are rare, necessitating custom synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C13H10F3N O3

Molecular Weight: 285.22 g/mol

CAS Number: 1159590-65-4

The compound features a quinoline core with a trifluoromethyl group that enhances its biological activity. Its unique structure contributes to its interactions with biological targets, making it a subject of interest in drug development.

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of derivatives related to ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate. For instance:

- Synthesis and Activity : A study synthesized various derivatives of quinoline-3-carboxylic acids and evaluated their antibacterial and antifungal activities. The results indicated significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 4.1 mg/mL .

- Case Study on Antibacterial Activity : The compound was tested against multiple bacterial strains using the paper disc diffusion method. Results demonstrated that compounds derived from quinoline exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin .

Anticancer Research

This compound has also shown promise in anticancer applications:

- Mechanistic Insights : Research highlighted the potential of quinoline derivatives in targeting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group is believed to enhance the compound's interaction with cellular targets involved in tumor growth inhibition .

- Case Study on Anticancer Activity : A recent study reported the synthesis of various quinoline derivatives and their evaluation against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents for cancer treatment .

Summary of Findings

The following table summarizes key findings related to the antimicrobial and anticancer activities of this compound and its derivatives:

| Study Focus | Activity Type | Tested Strains/Cell Lines | MIC (mg/mL) | Notes |

|---|---|---|---|---|

| Antimicrobial | Bacterial | E. coli, S. aureus | 1 - 4.1 | Significant activity compared to ciprofloxacin |

| Anticancer | Cytotoxicity | Breast cancer cell lines | Varies | Induced apoptosis and cell cycle arrest |

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular pathways, resulting in the desired therapeutic effects. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Trifluoromethyl-Substituted Derivatives

Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6i/6j)

- Substituents : -CF₃ at position 7 (vs. position 5 in the target compound).

- Synthesis : Prepared via condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate under reflux (230°C), yielding 80% product .

- Implications : Positional isomerism affects electronic distribution and steric interactions. The 7-CF₃ derivative may exhibit altered binding affinities in biological systems compared to the 5-CF₃ analog.

Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

Derivatives with Additional Functional Groups

Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Substituents: Amino (-NH₂) at position 5, cyclopropyl at position 1, and fluorine at positions 6, 7, and 6.

- Multiple fluorine atoms improve lipophilicity and metabolic stability, making this compound a candidate for antibacterial agents .

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a) and Ethyl 5-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8b)

- Substituents : Single fluorine at position 7 (3.8a) or 5 (3.8b).

- Isomer Ratio : 1.00:0.08 (3.8a:3.8b), indicating positional preferences in synthesis.

- Solubility : Improved solubility in DMSO at 60°C for 3.8a .

- Implications : Fluorine position impacts both synthetic accessibility and physicochemical properties, critical for drug formulation.

Hexahydroquinoline Derivatives

DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Pyridine-Based Analogs

Ethyl 5-(2-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxylate

Data Tables

Table 1: Comparison of Key Trifluoromethyl-Substituted Derivatives

| Compound Name | -CF₃ Position | Molecular Weight (g/mol) | Synthesis Yield | Notable Features |

|---|---|---|---|---|

| Target Compound | 5 | 285.22 | Not Reported | Planar aromatic core |

| Ethyl 4-oxo-7-(trifluoromethyl)-... (6i/6j) | 7 | ~285.22 | 80% | High-yield positional isomer |

| Ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-... | 6 | 299.25 | Not Reported | Steric hindrance at N1 |

Table 2: Impact of Substituents on Solubility and Bioactivity

| Compound Name | Substituents | Solubility | Potential Bioactivity |

|---|---|---|---|

| Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-... | -NH₂, -F, cyclopropyl | Improved lipophilicity | Antibacterial |

| Ethyl 7-fluoro-4-oxo-... (3.8a) | -F at 7 | High in DMSO at 60°C | Antimicrobial |

| DL-Methyl 4-(4-methoxyphenyl)-... | Hexahydro core, -OCH₃ | Moderate | Calcium modulation, antioxidant |

Biological Activity

Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities and potential medicinal applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with a trifluoromethyl group and an ethyl ester functionality. Its molecular formula is with a molecular weight of approximately 285.22 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and chemical stability, which are critical for its bioactive properties .

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Research has suggested that derivatives of quinoline compounds can exhibit anticancer activity. This compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- Anticoagulant Activity : In vitro assays have shown that certain derivatives of quinoline can act as inhibitors of coagulation factors. The potential anticoagulant activity of this compound warrants further exploration .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the trifluoromethyl group is particularly significant as it enhances the compound's interaction with biological targets due to increased electron-withdrawing properties. This modification can improve binding affinities and alter pharmacokinetic properties compared to similar compounds without this group.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C_{12}H_{10}F_3N_1O_3 | Hydroxy group enhances solubility |

| Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | C_{12}H_{10}F_3N_1O_3 | Different positioning of the oxo group |

| Ethyl 5-amino-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | C_{12}H_{10}F_3N_2O_2 | Presence of an amino group may enhance interactions |

Synthesis Methods

The synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing starting materials such as substituted anilines and malonic acid derivatives.

- Cyclization Techniques : Employing cyclization reactions under acidic or basic conditions to form the quinoline structure.

These synthetic approaches allow for the modification of the compound to enhance its biological activity or to develop new derivatives with improved properties .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- In Vitro Assays : Various in vitro studies have demonstrated that derivatives exhibit significant inhibition against specific cancer cell lines, suggesting potential for development as anticancer agents.

- Docking Studies : Computational docking studies have indicated favorable binding interactions with target proteins involved in cancer progression and coagulation pathways, supporting its role as a lead compound for drug development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting with substituted aniline derivatives. Key steps include cyclocondensation to form the quinoline core, followed by trifluoromethylation at position 5 and esterification at position 2. For example, intermediates like ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate can be reduced with stannous chloride in concentrated HCl to yield diaminoderivatives, which are further functionalized . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid byproducts like hydrolyzed carboxylic acids .

Basic: How is the crystal structure of this compound determined, and what software tools are used for refinement?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in triclinic or monoclinic systems, often with hydrogen bonding (e.g., C–H···O/Cl interactions) stabilizing the lattice . SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used to process diffraction data. For instance, refinements based on F² values and anisotropic displacement parameters for non-H atoms are standard . WinGX provides a graphical interface for SHELX workflows, aiding in error analysis .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Answer:

Contradictions often arise from tautomerism or dynamic conformational changes. For quinoline derivatives, compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian or ORCA). For example, the enol-keto tautomerism of the 4-oxo group can lead to variable proton environments. IR spectroscopy can confirm carbonyl stretching frequencies (~1680–1720 cm⁻¹) and distinguish ester vs. ketone groups . Cross-validate with mass spectrometry (exact mass <262.04 g/mol for fragments) .

Advanced: What strategies optimize the yield of trifluoromethylation at position 5 without side reactions?

Answer:

Use electrophilic trifluoromethylating agents (e.g., Togni’s reagent) under inert atmospheres to minimize hydrolysis. Catalytic systems like Cu(I)/phenanthroline enhance regioselectivity. Monitor reaction progress via LC-MS to detect intermediates like 7,8-diaminoquinoline derivatives, which are prone to oxidation . Solvent polarity (e.g., DMF vs. ethanol) significantly impacts trifluoromethyl group incorporation .

Basic: What biological activities are associated with this compound, and how are they assessed?

Answer:

The compound exhibits antibacterial and potential calcium channel modulation activity. Assays include:

- MIC (Minimum Inhibitory Concentration): Against Gram-negative/-positive strains, comparing efficacy to ciprofloxacin derivatives .

- Calcium flux assays: Using fluorescent dyes (e.g., Fluo-4) in cell lines to evaluate dihydropyridine-like activity .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Answer:

The -CF₃ group is strongly electron-withdrawing, lowering the LUMO energy of the quinoline ring and enhancing electrophilic substitution at position 7 or 7. Computational studies (e.g., NBO analysis) reveal increased polarization of the 4-oxo group, facilitating hydrogen bonding with biological targets . Substituent effects can be quantified via Hammett constants (σₚ ≈ 0.54 for -CF₃) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (FMOs) to identify reactive sites. Fukui indices (ƒ⁺/ƒ⁻) predict electrophilic/nucleophilic regions. For example, the 4-oxo group’s oxygen has high ƒ⁻, making it susceptible to electrophilic attack . MD simulations assess solvation effects on reaction pathways .

Basic: How is purity validated post-synthesis, and what analytical techniques are prioritized?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Elemental Analysis: Validate C/H/N content within ±0.4% of theoretical values.

- SC-XRD: Confirms absence of polymorphic impurities .

Advanced: How do researchers address discrepancies between theoretical and experimental X-ray diffraction data?

Answer:

Discrepancies may arise from thermal motion or disorder. Refine anisotropic displacement parameters and apply TWIN/BASF commands in SHELXL for twinned crystals. Use R₁ (F > 4σ(F)) and wR₂ (all data) metrics; a wR₂/R₁ ratio >2 indicates systematic errors .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.